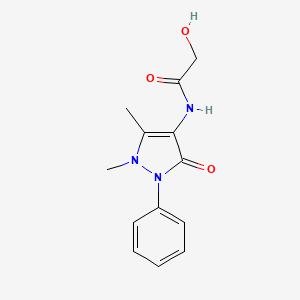![molecular formula C19H15Cl2N5 B10798450 3-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B10798450.png)
3-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-191 is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It is part of a class of compounds known for their ability to inhibit specific enzymes and pathways, making them valuable in the study of diseases and the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-191 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of OSM-S-191 is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: OSM-S-191 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
OSM-S-191 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential to inhibit specific enzymes and pathways, making it valuable in the study of cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of OSM-S-191 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and inhibiting their activity, thereby disrupting the associated pathways. This can lead to the inhibition of cellular processes that are critical for the survival and proliferation of disease-causing organisms or cancer cells.
Comparison with Similar Compounds
OSM-S-201: A structurally related compound with similar inhibitory effects on specific enzymes.
Uniqueness of OSM-S-191: OSM-S-191 is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research focused on understanding and treating specific diseases.
Properties
Molecular Formula |
C19H15Cl2N5 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H15Cl2N5/c20-15-6-4-14(5-7-15)18-24-25-19-17(23-10-11-26(18)19)22-9-8-13-2-1-3-16(21)12-13/h1-7,10-12H,8-9H2,(H,22,23) |
InChI Key |
QKDJUVRQNKZNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798368.png)
![N-(3-chlorophenyl)-3-(4-cyanophenyl)-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798376.png)

![1'-benzylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798402.png)
![1'-Benzyl-5-chlorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798404.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798410.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798424.png)
![1'-[(4-Chlorophenyl)methyl]spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798425.png)
![3-[4-(difluoromethoxy)phenyl]-N-[(1R)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798426.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B10798429.png)

![N-[(4-chlorophenyl)methyl]-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798443.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-morpholin-4-ylmethanone](/img/structure/B10798458.png)
![4-(4-Methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10798464.png)
